molecular formula C16H16Cl2N2O B588852 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 CAS No. 1217360-64-9

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4

Cat. No. B588852
CAS RN: 1217360-64-9
M. Wt: 327.241
InChI Key: YIZBTRDXJOFLIH-VCDCVMORSA-N
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Description

“2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is a non-selective cyclooxygenase inhibitor with potent non-steroidal anti-inflammatory drug properties and analgesic activity .


Synthesis Analysis

The synthesis of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” involves the use of 2-[(2,6-Dichlorophenyl)amino]benzaldehyde as an impurity standard . The process also involves the use of diclofenac sodium salt . The synthesis process is further detailed in various scientific papers .


Molecular Structure Analysis

The molecular structure of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is complex and involves various intermolecular interactions contributing to its stability .


Chemical Reactions Analysis

The chemical reactions involving “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” are complex and involve various processes. For instance, it undergoes photocatalytic degradation when exposed to UV-A light under a constant flow of pure oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” include a molecular weight of 266.12 g/mol and a complex molecular formula .

Scientific Research Applications

Scientific Research Applications of Related Compounds

Environmental Behavior and Degradation

Research on 2,4-D, a herbicide with a chlorophenyl group similar to the compound , highlights its widespread use in agriculture and the consequential environmental impacts. Studies have shown that microbial degradation plays a significant role in mitigating the environmental presence of 2,4-D, suggesting a focus on bioremediation techniques for related compounds (Magnoli et al., 2020). This points towards potential research applications in developing microbial or enzymatic methods for the degradation of similar compounds to reduce environmental pollution.

Ecotoxicological Effects

The ecotoxicological effects of herbicides like 2,4-D on non-target organisms, including humans, aquatic life, and ecosystems, have been extensively studied. Such research informs the development of safer chemical formulations and application methods to minimize ecological damage. Future research could explore the ecotoxicology of structurally related compounds to understand their safety profile and environmental impact more comprehensively (Islam et al., 2017).

Analytical Detection and Monitoring

Analytical methodologies for detecting and monitoring the presence of 2,4-D and its degradation products in environmental samples highlight the importance of surveillance in managing chemical pollutants. Research into similar methodologies for related compounds could facilitate their monitoring in agricultural runoff, water bodies, and soil, ensuring regulatory compliance and environmental protection (Degen, 1988).

Remediation and Mitigation Strategies

Studies on the treatment options for wastewater containing pesticides and herbicides underscore the need for effective remediation strategies. Research into physical, chemical, and biological treatment methods for the removal of such compounds from industrial effluents and contaminated water sources could be a significant area of application for related chemicals (Goodwin et al., 2018).

Mechanism of Action

Safety and Hazards

Safety measures for handling “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” include rinsing immediately with plenty of water in case of eye contact, washing off immediately with plenty of water in case of skin contact, and seeking medical attention in both cases .

properties

IUPAC Name

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTRDXJOFLIH-VCDCVMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660066
Record name 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4

CAS RN

1217360-64-9
Record name 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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